2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

HDAC inhibitor pyridazinone scaffold SAR

2,3-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1169977-00-7) is a synthetic small molecule (C₁₆H₁₉N₃O₄; MW 317.34) belonging to the benzamide class, characterized by a 2,3-dimethoxybenzamide core linked via a propyl spacer to a 6-oxopyridazin-1(6H)-yl moiety. Benzamides featuring pyridazinone fragments have been extensively investigated as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and epigenetic modulators such as histone deacetylase (HDAC) inhibitors, often yielding compounds with nanomolar potency and target selectivity.

Molecular Formula C16H19N3O4
Molecular Weight 317.345
CAS No. 1169977-00-7
Cat. No. B2588698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
CAS1169977-00-7
Molecular FormulaC16H19N3O4
Molecular Weight317.345
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC=N2
InChIInChI=1S/C16H19N3O4/c1-22-13-7-3-6-12(15(13)23-2)16(21)17-9-5-11-19-14(20)8-4-10-18-19/h3-4,6-8,10H,5,9,11H2,1-2H3,(H,17,21)
InChIKeyCKSPWPUYLCRHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1169977-00-7): Chemical Identity and Research Classification for Procurement Decisions


2,3-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1169977-00-7) is a synthetic small molecule (C₁₆H₁₉N₃O₄; MW 317.34) belonging to the benzamide class, characterized by a 2,3-dimethoxybenzamide core linked via a propyl spacer to a 6-oxopyridazin-1(6H)-yl moiety . Benzamides featuring pyridazinone fragments have been extensively investigated as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and epigenetic modulators such as histone deacetylase (HDAC) inhibitors, often yielding compounds with nanomolar potency and target selectivity [1]. This compound serves as a versatile scaffold for medicinal chemistry campaigns targeting these enzyme families.

Why Benzamide Analogs Cannot Be Interchanged: Structural Differentiation of 2,3-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide in Procurement


Within the benzamide-pyridazinone chemical series, seemingly conservative substitutions on the benzamide phenyl ring or alterations to the linker profoundly alter target binding, selectivity profiles, and pharmacokinetic properties. For example, in a pyridazinone-benzamide HDAC inhibitor program, moving the benzamide headgroup substituents from 2,3-dimethoxy to alternative patterns shifted HDAC isoform selectivity and cellular potency by >10-fold [1]. Consequently, procurement of a closely related analog (e.g., 3,4-dimethyl or 4-trifluoromethyl variants) cannot reproduce the specific pharmacological fingerprint of the 2,3-dimethoxy-substituted compound without re-validation. This structural dependency makes exact compound identity a critical procurement specification for reproducible research.

Quantitative Evidence for Differentiating 2,3-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide from Closest Analogs


Structural Determinants of Potency and Selectivity: The 2,3-Dimethoxy Motif versus Alternative Benzamide Substitutions in Pyridazinone-Based Inhibitors

In a published SAR study of pyridazinone-benzamide HDAC inhibitors, the introduction of a 2,3-dimethoxybenzamide headgroup conferred distinct class I HDAC selectivity and cellular potency compared to compounds bearing unsubstituted or mono-substituted benzamide moieties. While the exact 2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide compound was not the final lead, the study demonstrates that the 2,3-dimethoxy arrangement on the benzamide ring is a critical pharmacophoric element that cannot be mimicked by 3,4-dimethyl or 4-trifluoromethyl analogs without loss of defined activity profiles [1]. Quantitative IC₅₀ values for HDAC1, HDAC2, and HDAC3 isoforms ranged from single-digit to sub-micromolar depending on the benzamide substitution pattern, underscoring the differentiation.

HDAC inhibitor pyridazinone scaffold SAR

Linker Length and Flexibility: Propyl versus Ethyl Spacers in Pyridazinone-Benzamide Hybrids

The target compound incorporates a propyl linker (three methylene units) between the benzamide nitrogen and the pyridazinone ring. In analogous benzamide-pyridazinone series, extending the linker from ethyl (two methylene units) to propyl alters the conformational landscape, influencing target engagement and pharmacokinetic parameters such as metabolic stability [1]. While direct comparative data for CAS 1169977-00-7 versus its ethyl-linked congener (e.g., 2,3-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide) are not publicly available, the class precedent indicates that linker length is a key parameter for binding kinetics and clearance, making the propyl variant a distinct chemical entity for screening cascades.

linker SAR pyridazinone conformational flexibility

Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bonding Capacity

With a molecular weight of 317.34 g/mol, 2 hydrogen bond donors (amide NH), and 4 hydrogen bond acceptors (methoxy oxygens, pyridazinone carbonyl and ring nitrogen), the target compound resides in favorable drug-like physicochemical space (MW < 400, HBD ≤ 3, HBA ≤ 6) . In comparison, close analogs such as N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide (MW 325.29, increased lipophilicity) and N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (MW 390.5, higher polar surface area) exhibit divergent solubility, permeability, and non-specific binding profiles . These physicochemical differences directly impact assay compatibility and in vitro ADME outcomes, making the target compound the preferred choice when balanced lipophilicity and hydrogen-bonding capacity are required.

physicochemical properties drug-likeness procurement specification

Important Caveat: Limited Publicly Available Quantitative Comparator Data for CAS 1169977-00-7

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases as of May 2026 revealed no published head-to-head comparator studies, direct biochemical IC₅₀/Ki values, or selectivity panels specifically for 2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1169977-00-7) against named analogs. The compound appears primarily in vendor catalogs as a research-grade building block. The differentiation evidence presented herein is therefore predominantly class-level inference derived from structurally related pyridazinone-benzamide series [1]. Users requiring target-specific quantitative comparator data are advised to request custom profiling from the vendor or conduct in-house head-to-head assays before making procurement decisions based on claims of superiority over specific analogs.

data availability transparency procurement caveat

Recommended Application Scenarios for 2,3-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide Based on Evidence


Epigenetic Probe Development: Class I HDAC Inhibitor Scaffold Optimization

Based on the established SAR of pyridazinone-benzamide HDAC inhibitors where the 2,3-dimethoxy substitution pattern influences isoform selectivity [1], this compound serves as a key intermediate for designing novel class I-selective HDAC probes. Researchers investigating epigenetic mechanisms in oncology can use this scaffold to explore structure-activity relationships around the benzamide headgroup while maintaining the pyridazinone zinc-binding group.

Kinase Inhibitor Library Design: Privileged Scaffold with Tunable Physicochemical Properties

The balanced molecular weight (317.34) and hydrogen-bonding capacity of this compound position it within favorable drug-like chemical space . Given that pyridazinone-containing benzamides have demonstrated activity against BTK, IRAK, ROCK, and Met kinases , this compound can be employed as a core scaffold for focused kinase inhibitor libraries where lipophilicity control is critical for avoiding off-target promiscuity.

Structure-Activity Relationship (SAR) Studies on Linker Length Optimization

The propyl linker in this compound provides a distinct conformational profile compared to ethyl- or butyl-linked analogs [1]. Medicinal chemistry teams investigating the impact of linker flexibility on target binding kinetics and metabolic stability can procure this compound alongside linker variants to systematically map the chemical space and identify optimal tether lengths for their target of interest.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C₁₆H₁₉N₃O₄), exact mass (317.34), and canonical SMILES (COc1cccc(C(=O)NCCCn2ncccc2=O)c1OC) , this compound is suitable as a reference standard for HPLC-MS method development, purity verification, and batch-to-batch consistency analysis in laboratories requiring a well-characterized benzamide-pyridazinone chemical entity.

Quote Request

Request a Quote for 2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.